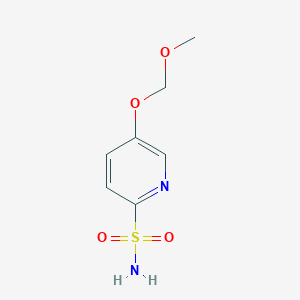

5-(Methoxymethoxy)pyridine-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

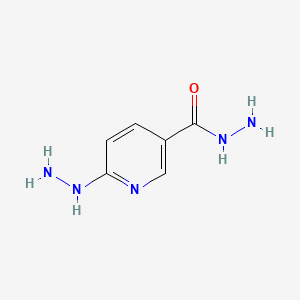

5-(Methoxymethoxy)pyridine-2-sulfonamide is a type of sulfonamide . Sulfonamides are a class of synthetic antimicrobial drugs that are used as broad-spectrum treatments for human and animal bacterial infections . They contain the -SO2NH2 and/or -SO2NH- group and are characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .

Synthesis Analysis

The synthesis of new pyridines with sulfonamide moiety has been reported via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . In another study, five ionic liquids of pyridinium sulfonamide were prepared from pyridine by amination followed by a reaction with a phenyl sulfonyl chloride .Molecular Structure Analysis

Sulfonamides have a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The structure of a tertiary sulfonamide involves substitution at the N4 arylamine group position .Chemical Reactions Analysis

The catalytic performance of a novel quinoline-based dendrimer-like ionic liquid was investigated in the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism under mild reaction conditions .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

5-(3-Tosylureido)pyridine-2-sulfonamide, a derivative structurally similar to 5-(Methoxymethoxy)pyridine-2-sulfonamide, exhibits isoform-selective inhibition properties against carbonic anhydrase. This compound has shown promise due to its unique orientation and interaction with enzyme active sites, differing significantly from its benzene sulfonamide counterparts. These characteristics make it a potent inhibitor of tumor-associated human carbonic anhydrase isoforms IX and XII, with less effectiveness against other isoforms, indicating its potential for targeted cancer therapy applications (Bozdağ et al., 2014).

Antibiotic Sulfamethoxazole Degradation

The electrochemical degradation of sulfonamides, including sulfamethoxazole, highlights the environmental application of related sulfonamide compounds in water treatment. This process involves oxidation at a boron-doped diamond electrode, demonstrating effective breakdown of these compounds in aqueous solutions. Such technologies could be adapted for the degradation of sulfonamide-based pollutants, improving water quality and reducing the spread of antibiotic resistance (Fabiańska et al., 2014).

Antimicrobial Activity

Sulfonamide compounds, through the integration of a sulfonamide moiety into various heterocyclic frameworks, have shown significant antimicrobial activity. This illustrates the potential for developing new antibacterial and antifungal agents based on the sulfonamide group's ability to interfere with bacterial folate synthesis. Such compounds could offer new pathways for treating infections and combating drug-resistant microbes (El-Mariah & Nassar, 2008).

Electrosynthesis Applications

Electroreduction studies on pyridine ring substituents, including those related to this compound, provide insights into the synthetic applications of electrochemical methods. These studies show the feasibility of reducing various functional groups attached to the pyridine ring, potentially offering a green and efficient pathway for synthesizing sulfonamide derivatives and other related compounds (Nonaka et al., 1981).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-(methoxymethoxy)pyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-12-5-13-6-2-3-7(9-4-6)14(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONQRYMCQXRBPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CN=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(3-chlorobenzyl)thio]-1H-indole](/img/structure/B2827147.png)

![(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2827148.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2827150.png)

![methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B2827152.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2827159.png)

![4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2827163.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2827167.png)

![1-[(Prop-2-enoylamino)methyl]cyclopentane-1-carboxamide](/img/structure/B2827168.png)